2-Mercaptobenzoic Acid

Beschreibung

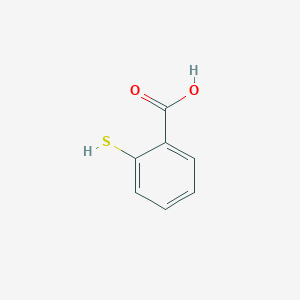

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBOMNTLFRHMDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

134-23-6 (hydrochloride salt) | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4049032 | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur-yellow solid; Slightly soluble in hot water; [Merck Index] Yellow powder, soluble in water; [MSDSonline] | |

| Record name | 2-Thiosalicylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3859 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER /SODIUM SALT/, SOL IN HOT WATER, ALCOHOL, ETHER, ACETIC ACID; SLIGHTLY SOLUBLE IN PETROLEUM ETHER | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

SULFUR-YELLOW FLAKES, PLATES, NEEDLES FROM GLACIAL ACETIC ACID OR ALCOHOL, LEAVES OR NEEDLES FROM WATER, CRYSTALS /SODIUM SALT/ | |

CAS No. |

147-93-3 | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, o-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiosalicylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Thiosalicylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660640 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Mercaptobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-mercapto- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.187 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOSALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIP6LXN5XW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

168-169 °C | |

| Record name | BENZOIC ACID, O-MERCAPTO- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2739 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for Thiosalicylic Acid

Several methods have been developed for the synthesis of thiosalicylic acid, leveraging different starting materials and reaction conditions.

Reaction of Benzoic Acid with Phosphorus Pentasulfide

One reported method for synthesizing thiosalicylic acid involves the reaction of benzoic acid with phosphorus pentasulfide (P₄S₁₀) ontosight.ai. Phosphorus pentasulfide is a yellow solid commonly used as a thionating agent wikipedia.orgnih.gov. While the general reaction is noted as a synthetic route ontosight.ai, specific detailed procedures and comprehensive data regarding reaction conditions, yields, and mechanistic pathways for the direct conversion of benzoic acid to thiosalicylic acid using phosphorus pentasulfide were not extensively detailed in the immediate search results. Phosphorus pentasulfide is known to react with various organic compounds, often replacing oxygen atoms with sulfur atoms (thionation) mdpi.comthieme.de.

Acid Hydrolysis of 2-Mercaptobenzonitrile

Another established route to thiosalicylic acid is the acid hydrolysis of 2-mercaptobenzonitrile ontosight.ai. This method involves the cleavage of the nitrile group under acidic conditions to yield the corresponding carboxylic acid. While the acid hydrolysis of a related compound, 6-chloro-2-mercaptobenzonitrile, to the corresponding thiosalicylic acid derivative has been described using inorganic base followed by acidification with hydrochloric or formic acid at elevated temperatures and pressure google.comgoogle.com, detailed procedures specifically for the acid hydrolysis of the unsubstituted 2-mercaptobenzonitrile to thiosalicylic acid were not prominently featured in the search results.

Synthesis from 2,2'-Dithiosalicylic Acid

The synthesis of thiosalicylic acid can also be effectively achieved through the reduction of 2,2'-dithiosalicylic acid (also known as 2,2'-dithiodibenzoic acid) orgsyn.org. 2,2'-Dithiosalicylic acid is a disulfide compound formed by the dimerization of thiosalicylic acid through the coupling of their thiol groups nih.gov.

A common method for this conversion involves the reduction of 2,2'-dithiosalicylic acid using zinc dust in glacial acetic acid under reflux conditions orgsyn.org. The reaction proceeds over several hours, leading to the cleavage of the disulfide bond and the formation of thiosalicylic acid. After the reaction, the mixture is typically cooled and filtered. The thiosalicylic acid product can be extracted and purified. For instance, dissolving the precipitate in a hot alkaline solution (such as sodium carbonate) and subsequent acidification with concentrated hydrochloric acid can reprecipitate the thiosalicylic acid orgsyn.org.

Other reducing agents and conditions, such as reduction with glucose or metals in alkaline solution, have also been reported for the conversion of dithiosalicylic acid to thiosalicylic acid orgsyn.org.

Research findings indicate that the yield of thiosalicylic acid from the reduction of 2,2'-dithiosalicylic acid with zinc and acetic acid can be substantial. For example, a reported procedure yielded 110-130 g of product with a melting point of 162–163°C, representing a 71–84 percent yield based on the starting anthranilic acid used to prepare the dithiosalicylic acid orgsyn.org. Recrystallization from a hot alcohol-water mixture can further purify the product, yielding material with a melting point of 163–164°C orgsyn.org.

2,2'-Dithiosalicylic acid itself can be synthesized from anthranilic acid via diazotization followed by reaction with sodium disulfide orgsyn.orgchemicalbook.com. A reported synthesis of 2,2'-dithiosalicylic acid from anthranilic acid involved diazotization with sodium nitrite (B80452) and hydrochloric acid, followed by reaction with an alkaline sodium disulfide solution, yielding the product in 86% yield chemicalbook.com.

Data regarding the synthesis of thiosalicylic acid from 2,2'-dithiosalicylic acid by reduction with zinc and acetic acid:

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Melting Point (°C) |

| 2,2'-Dithiosalicylic Acid | Zinc dust | Glacial Acetic Acid | Reflux, ~4 hours | Thiosalicylic Acid | 71-84 | 162-164 |

Interactive Data Table: Synthesis of Thiosalicylic Acid from 2,2'-Dithiosalicylic Acid

(Note: This is a representation of an interactive table. In a live environment, users could sort, filter, or search this data.)

| Starting Material | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Melting Point (°C) |

| 2,2'-Dithiosalicylic Acid | Zinc dust | Glacial Acetic Acid | Reflux, ~4 hours | Thiosalicylic Acid | 71-84 | 162-164 |

Advanced Synthetic Strategies and Modifications

Beyond the established routes, advanced synthetic strategies have been developed, particularly for the synthesis of thiosalicylic acid derivatives.

One-Pot Preparations of N-2-Mercaptobenzoyl-Amino Amides

One area of advanced synthesis involves the one-pot preparation of N-2-mercaptobenzoyl-amino amides nih.govnih.gov. These compounds, which feature a 2-mercaptobenzoyl moiety (derived from thiosalicylic acid) linked to an amino amide through an amide bond, have garnered interest, for example, as potential anti-HIV agents nih.govnih.govresearchgate.net.

One-pot methods offer advantages in terms of reduced synthesis time and simplified purification procedures. Research has focused on developing efficient one-pot reactions that can produce these N-2-mercaptobenzoyl-amino amides on multi-gram scales, facilitating further study and application nih.govnih.gov. These strategies often allow for modular construction, enabling the facile generation of molecular diversity by varying the amine and acylating agents nih.gov.

Detailed research findings highlight the effectiveness of these one-pot approaches in providing high-purity material nih.gov. The synthetic route allows for rapid assembly of the target molecules nih.gov.

Amide Formation with Unprotected Thiol

A key aspect of the synthesis of N-2-mercaptobenzoyl-amino amides within a one-pot strategy is the formation of the amide bond where the thiol group of the 2-mercaptobenzoyl moiety is present and unprotected nih.govnih.gov. This demonstrates the compatibility of the synthetic conditions with the free thiol functionality during the amide coupling step.

Thiol Acylation Strategies to Minimize Disulfide By-products

Thiol acylation strategies are employed in the synthesis of compounds involving thiosalicylic acid to mitigate the formation of undesirable disulfide by-products. One approach involves a two-step one-pot reaction sequence where amide coupling is performed first, followed by thiol acylation. This method aims to cap the free thiol group after amide formation to prevent deleterious disulfide formation. While complete avoidance of disulfide formation can be challenging, modifications to workup conditions can sometimes drive disulfide formation to completion, allowing for the isolation of the disulfide by-product. Alternatively, reversing the reaction order, performing selective acylation of the thiol before amide coupling, has been explored to yield the desired products while minimizing disulfide formation. However, attempts at subsequent amide coupling with acylated thiols have not always been successful, and side reactions like intramolecular trapping of acyl thioesters can occur. nih.gov

Catalyst-Free Syntheses

Catalyst-free methods offer environmentally benign routes for synthesizing thiosalicylic acid derivatives. One such method describes the synthesis of 3,1-benzoxathiin-4-ones by reacting thiosalicylic acid with propargylic alcohols under catalyst-free conditions in an open-air atmosphere. This strategy is reported to be general for various 2-mercapto- and 2-hydroxybenzoic acids, providing good yields of the desired products. rsc.org Another catalyst-free approach involves the reaction of thiosalicylic acid with diazo compounds. This method has been explored for the chemoselective insertion into the COO-H bond of salicylic (B10762653) and thiosalicylic acids. While salicylic acid showed chemoselective reactivity, thiosalicylic acid yielded a mixture of products under these catalyst-free conditions. researchgate.net

Metal-Catalyzed Reactions involving Thiosalicylic Acid

Thiosalicylic acid participates in various metal-catalyzed reactions, leading to the formation of diverse structures. For instance, iron-catalyzed intermolecular coupling of internal alkynes with thiosalicylic acid derivatives has been demonstrated. This reaction, catalyzed by Fe(acac)₂/1,10-phenanthroline (B135089) in a toluene/hexafluoroisopropyl alcohol solvent system, facilitates intermolecular hydrothiolation followed by intramolecular cyclization, yielding 1,3-oxathiine derivatives in moderate to high yields. acs.org Palladium catalysts have also been found effective in the dehydrative thioetherification of alcohols with thiols, including the coupling of benzhydrol with thiosalicylic acid. Cationic PdCl₂(MeCN)₂ has been identified as a suitable catalyst for this conversion, with water being a suitable solvent. chemrevlett.com Additionally, metal complexes derived from thiosalicylic acid have been synthesized, where thiosalicylic acid can act as either an S,O donor or undergo oxidation to diaryl disulfides/sulfides before coordinating to metals like ruthenium, zinc, cobalt, and nickel. researchgate.netcranfield.ac.uk

Microwave-Assisted Synthesis Protocols

Microwave irradiation can significantly accelerate reactions involving thiosalicylic acid, offering shorter reaction times and sometimes improved yields compared to conventional heating methods. A three-component one-pot cyclocondensation of pyrimidinamine, aromatic aldehyde, and thiosalicylic acid under microwave irradiation has been reported for the synthesis of diaryl benzothiazin-4-ones. This method is advantageous due to its short reaction time and simple operation. sioc-journal.cn Thiosalicylic acid has also been utilized as a catalyst in multicomponent reactions under microwave irradiation for the synthesis of extended angular fused azaheterocycles, such as dibenzacridines and naphth[2,3-a:2′,3′-j]acridines. thieme-connect.com Microwave-assisted synthesis has also been explored for the preparation of bismuth(III) thiolates from thiosalicylic acid, with reactions generally yielding comparable results to conventional methods but in significantly shorter times. psu.edu Furthermore, thiosalicylic acid has been used as both a reducing and capping agent in the microwave-assisted synthesis of silver nanoparticles in aqueous solutions. scirp.org

Hydrothermal Reactions

Hydrothermal reactions involving thiosalicylic acid have been explored for the synthesis of coordination solids and other materials. The hydrothermal reaction of thiosalicylic acid with manganese(III) acetate (B1210297) can lead to the formation of coordination solids where manganese(II) centers are coordinated by oxygen donor atoms, and S-S disulfide bridge formation is simultaneously observed. researchgate.netrsc.orgnih.gov Similarly, reaction with zinc(II) chloride under similar hydrothermal conditions can yield layered coordination solids. researchgate.netrsc.orgnih.gov Thiosalicylic acid has also been used as an organic template in the hydrothermal synthesis of hydroxyapatite (B223615) nanorods. researchgate.net A μ-bridging tetra-coordinated Ru complex has been formed by the hydrothermal reaction of thiosalicylic acid with RuCl₃. researchgate.netdntb.gov.ua

Oxidation and Degradation Pathways

Thiosalicylic acid can undergo oxidation and degradation through various pathways, leading to the formation of different products.

Formation of 2,2′-Dithiodibenzoic Acid

One significant oxidation pathway for thiosalicylic acid is the formation of its corresponding disulfide, 2,2′-dithiodibenzoic acid (also known as 2,2′-dithiosalicylic acid). This can occur under various conditions, including oxidation in aqueous solutions, particularly as pH increases. nih.govacs.org Studies on the decomposition of thimerosal (B151700), an organomercurial containing the thiosalicylate moiety, have shown that thiosalicylic acid is an initial degradation product, which can then be oxidized to 2,2′-dithiosalicylic acid. nih.govresearchgate.net The formation of 2,2′-dithiodibenzoic acid via the oxidation of thiosalicylic acid is also observed in some hydrothermal reactions involving metal salts. researchgate.netcranfield.ac.ukrsc.orgnih.gov The synthesis of 2,2′-dithiosalicylic acid can also be achieved by treating diazotized anthranilic acid with sodium disulfide in alkaline solution, followed by reduction of the intermediate. orgsyn.org Another preparation method involves the diazotization of anthranilic acid and reaction with liquid sulfur dioxide in the presence of a catalyst and cocatalyst. google.comchemicalbook.com

Fenton and Photo-Fenton Processes for Degradation

Fenton and photo-Fenton processes are advanced oxidation technologies that utilize the generation of highly reactive hydroxyl radicals (•OH) for the degradation of organic pollutants rjpbcs.comrsc.org. The Fenton reaction typically involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) in an acidic medium, producing •OH radicals rjpbcs.comrsc.org. The photo-Fenton process enhances this degradation by using UV or visible light to promote the regeneration of Fe²⁺ from Fe³⁺ and/or the photolysis of Fe(III) complexes, leading to increased •OH production rsc.orgcnrs.frmdpi.com.

Studies on the degradation of thiosalicylic acid using Fenton and photo-Fenton processes have investigated the effect of various reaction parameters, including substrate concentration, hydrogen peroxide concentration, ferrous ion concentration, and pH rjpbcs.com. For instance, in a study on the photo-assisted Fenton degradation of salicylic acid (a related compound) using an Fe-loaded ion exchange resin catalyst, the optimal pH was found to be around 3, similar to homogeneous photo-assisted Fenton reactions cnrs.fr. The concentration of Fe²⁺ ions can influence the reaction rate, with increasing concentration generally leading to a higher rate up to an optimum level, beyond which efficiency may decrease due to factors like light absorption hindrance or recombination of •OH radicals rjpbcs.com.

The photo-Fenton process can be affected by the presence of other substances, such as chlorides, and its efficiency is pH-dependent mdpi.com. While chlorides can be detrimental at acidic pH, a slight acceleration in pollutant removal has been observed at milder pH values in the presence of a certain concentration of chlorides mdpi.com.

Electrochemical Oxidation Mechanisms

Electrochemical oxidation is another advanced oxidation process that has been explored for the degradation of organic pollutants, including thiosalicylic acid iaea.orgbiomedres.uselectrochemsci.org. This method involves the direct or indirect transfer of electrons to the anode, leading to the oxidation of organic compounds biomedres.us. The electrochemical behavior of thiosalicylic acid has been studied using techniques such as cyclic voltammetry iaea.orgresearchgate.nettandfonline.com.

Electrochemical oxidation of thiosalicylic acid can be influenced by factors such as the type of electrode material, pH of the solution, and the presence of surfactants or catalysts iaea.orgresearchgate.nettandfonline.com. The electrode activity is primarily attributed to the oxidation of the sulfhydryl group (-SH) on the thiosalicylic acid molecule tandfonline.com.

pH Dependence of Anodic Potential Shifts

The electrochemical behavior of thiosalicylic acid is significantly affected by the pH of the solution researchgate.net. Studies have shown that the anodic peak potential (Ep), which is the potential at which oxidation occurs, shifts with changes in pH researchgate.netresearchgate.net. As the pH increases, the anodic potential generally decreases researchgate.net. This phenomenon is related to the deprotonation of the thiosalicylic acid molecule at higher pH values. The anionic form of thiosalicylic acid (C₆H₄(COO⁻)SH) is more readily oxidized than the neutral form (C₆H₄(COOH)SH), leading to the observed decrease in anodic potential with increasing pH researchgate.net. The decreasing tendency of the potential may slow down at pH values above approximately 6 researchgate.net. This pH dependence indicates that the oxidation process involves the participation of protons researchgate.netcdnsciencepub.com.

Identification of Oxidation Products (e.g., 2-sulfobenzoic acid)

During the electrochemical oxidation of thiosalicylic acid, various intermediate and final products can be formed depending on the reaction conditions researchgate.netresearchgate.netsciengine.com. One of the inferred final products of thiosalicylic acid electrochemical oxidation is 2-sulfobenzoic acid researchgate.netsciengine.com. This suggests that the sulfur atom in the sulfhydryl group is oxidized to a sulfonic acid group (-SO₃H).

Research on the degradation of related compounds like thimerosal (which degrades to thiosalicylic acid) has also indicated the formation of 2-sulfobenzoic acid, particularly in the presence of copper ions researchgate.netidexlab.com. Another possible initial oxidation product of thiosalicylic acid is 2,2'-dithiosalicylic acid, which is formed by the dimerization of thiosalicylic acid through the oxidation of the sulfhydryl group to a disulfide bond researchgate.netpsu.edu.

Coordination Chemistry and Metal Complexation

Thiosalicylic Acid as a Ligand

The coordination behavior of thiosalicylic acid is influenced by its deprotonation state, acting as either a mono- or di-anion. researchgate.net Its structure allows it to engage in various binding modes with metal ions. researchgate.netdoi.org

Hybrid Hard-Soft Donor Ligand Properties (Thiolate and Carboxylate)

Thiosalicylic acid is classified as a hybrid hard-soft donor ligand. researchgate.netrsc.org This characteristic arises from the presence of both a soft thiolate sulfur atom and a harder carboxylate oxygen atom. researchgate.netdoi.orgrsc.org According to the Hard and Soft Acid and Base (HSAB) theory, hard acids prefer to bond with hard bases, while soft acids prefer to bond with soft bases. scribd.comlibretexts.org The combination of a soft sulfur donor and a hard oxygen donor in thiosalicylic acid allows it to coordinate with a wide spectrum of metal centers, ranging from hard to soft acids across the periodic table. researchgate.netdoi.orgrsc.org

Coordination Modes and Geometries

Thiosalicylic acid can exhibit a variety of coordination modes and geometries when binding to metal ions. researchgate.netdoi.org The specific mode adopted depends on factors such as the metal center, its oxidation state, and the reaction conditions. cranfield.ac.uk

Monodentate Coordination

In some instances, thiosalicylic acid can coordinate to a metal center through only one of its donor atoms, exhibiting monodentate coordination. researchgate.netdoi.org This can occur through either the thiolate sulfur or one of the carboxylate oxygen atoms. cranfield.ac.ukdoi.org

Bridging Modes

Thiosalicylic acid is also known to engage in various bridging modes, connecting multiple metal centers. researchgate.netdoi.org This can involve the thiolate group bridging between metal ions, or the carboxylate group acting as a bridge in different conformations (e.g., syn-syn, syn-anti). iucr.org These bridging interactions can lead to the formation of multinuclear complexes and coordination polymers. iucr.org

Synthesis and Characterization of Metal Complexes

Metal complexes of thiosalicylic acid are typically synthesized through reactions between thiosalicylic acid (or its deprotonated forms) and metal salts or complexes under various conditions, including hydrothermal methods or slow diffusion techniques. researchgate.netcranfield.ac.uk Characterization of these complexes often involves techniques such as elemental analysis, infrared (IR) spectroscopy, NMR spectroscopy, and X-ray crystallography to determine their composition, structure, and coordination modes. researchgate.netcranfield.ac.ukceon.rsceon.rs

Coordination with Transition Metals (Ru, Zn, Co, Ni, Cu, Pt, Pd, Au, Rh, Ir)

Thiosalicylic acid forms complexes with a wide range of transition metals, utilizing its versatile donor capabilities. researchgate.netrsc.org

Ruthenium (Ru): Dimeric ruthenium complexes with thiosalicylate have been reported, often featuring thiolate bridging between ruthenium centers. researchgate.netresearchgate.net A μ-bridging tetra-coordinated Ru complex, [Ru(C₆H₄(CO₂)(μ-S)(H₂O))]₂, has been formed by the hydrothermal reaction of thiosalicylic acid with RuCl₃. researchgate.netcranfield.ac.uk

Zinc (Zn): Thiosalicylic acid forms complexes with Zn(II), including polymeric structures where both carboxylate and sulfur coordination are observed. researchgate.netcranfield.ac.uk Complexes with S-alkyl derivatives of thiosalicylic acid have been synthesized, showing bidentate coordination through S and O donor atoms. ceon.rs A centrosymmetric dimeric Zn complex has been reported where each Zn atom is coordinated by nitrogen atoms from a phenanthroline ligand and oxygen and sulfur atoms from thiosalicylate ligands in a distorted octahedral geometry. researchgate.net

Cobalt (Co): Complexes of Co(II) with thiosalicylic acid have been synthesized, sometimes involving in situ formation of disulfide derivatives. researchgate.netcranfield.ac.uk

Nickel (Ni): Ni(II) complexes with thiosalicylic acid have been reported, including those where in situ S-S bond formation occurs. researchgate.netcranfield.ac.uk A centrosymmetric dinuclear Ni(II) complex has been prepared where the Ni(II) ion is five-coordinated by oxygen atoms from DMF and the carboxylate groups of the thiosalicylic acid, forming a one-dimensional infinite chain through bidentate bridging. iucr.org

Copper (Cu): Thiosalicylic acid forms various copper complexes, including dimeric structures. researchgate.netcranfield.ac.uk Reactions with CuCl₂ and ligands like 2,2'-bipyridine (B1663995) can lead to complexes where rearrangement of thiosalicylic acid to thiodibenzoic acid is observed prior to coordination. cranfield.ac.uk Copper(II) complexes with S-alkyl derivatives have also been synthesized and characterized. researchgate.net

Platinum (Pt): Platinum complexes with thiosalicylic acid and its derivatives have been synthesized and characterized. rsc.orgceon.rs Studies have explored the coordination chemistry of selenosalicylate (an analogue) towards platinum(II) centers, with comparisons made to corresponding thiosalicylate complexes. rsc.orgrsc.org

Palladium (Pd): Palladium complexes with thiosalicylic acid analogues like selenosalicylate have been investigated. rsc.orgrsc.org

Gold (Au): The coordination chemistry of selenosalicylate towards gold(III) and gold(I) centers has been explored, providing insights relevant to thiosalicylate chemistry. rsc.orgrsc.org

Rhodium (Rh): Dimeric rhodium(III) thiosalicylate complexes have been synthesized, featuring thiolate-bridged M₂(μ-S)₂ units. researchgate.net

Iridium (Ir): Dimeric iridium(III) thiosalicylate complexes with thiolate bridges have also been reported. researchgate.net

Research findings often include detailed spectroscopic data (IR, NMR, ESR) and crystallographic information to elucidate the coordination environment, bond lengths, and angles within the metal complexes. researchgate.netcranfield.ac.ukceon.rsceon.rs For example, IR spectra can indicate the deprotonation and coordination of the SH and COOH groups. cranfield.ac.ukorientjchem.org X-ray analysis provides unequivocal evidence of the binding modes. researchgate.netcranfield.ac.uk

Formation of Binuclear Complexes

Thiosalicylic acid is known to form binuclear metal complexes. For instance, reactions involving chloride-bridged dimers of rhodium(III), iridium(III), and ruthenium(II) with thiosalicylic acid in the presence of a base have yielded dimeric thiosalicylate complexes. researchgate.net A μ-bridging tetra-coordinated ruthenium complex, [Ru(C6H4(CO2)(μ-S)(H2O))]2, was formed through the hydrothermal reaction of TSA with RuCl3. cranfield.ac.ukresearchgate.netsoton.ac.ukdntb.gov.ua Binuclear copper(II) complexes with S-isoalkyl derivatives of thiosalicylic acid have also been synthesized. nih.govmdpi.com These binuclear copper(II) complexes can adopt a paddle-wheel structure with a square pyramidal coordination environment around the copper ions. dntb.gov.ua

In Situ S-S Bond Formation during Complexation

Interestingly, in some complexation reactions involving thiosalicylic acid, in situ formation of an S-S bond can occur, leading to ligands like 2,2'-dithiodibenzoate (dtdb) or 2,2'-thiodibenzoic acid (tdb) which then coordinate to the metal center. cranfield.ac.ukacs.org Complexes containing the 2,2'-dithiodibenzoate anion have been obtained from reactions involving thiosalicylic acid, with the in situ S-S bond formation confirmed by analytical and structural techniques. cranfield.ac.ukacs.org For example, the reaction of TSA with CuCl2 and 2,2'-bipyridine yielded a dimeric complex of thiodibenzoic acid, where the in situ generation of 2,2'-thiodibenzoic acid was observed. cranfield.ac.uksoton.ac.uk This transformation can involve the oxidation of TSA to dtdb followed by the extrusion of sulfur to form tdb prior to coordination. cranfield.ac.uk

Structural Aspects of Metal Thiosalicylate Complexes

The structural characteristics of metal thiosalicylate complexes are diverse, reflecting the ligand's varied coordination capabilities. Thiosalicylate can bind in a monodentate fashion through either the sulfur or oxygen atom, or in a bidentate chelating mode involving both the sulfur and oxygen atoms. cranfield.ac.uk It can also act as a bridging ligand, connecting multiple metal centers. cranfield.ac.uk

In some complexes, the thiolate sulfur atom acts as a bridging ligand, forming M2(μ-S)2 units in dimeric structures. researchgate.net For instance, single-crystal X-ray diffraction studies on rhodium and ruthenium dimers have revealed such thiolate-bridged structures. researchgate.net In other cases, the carboxylate group can bridge between metal centers in a bidentate fashion. researchgate.net

Specific examples illustrate this structural diversity:

A centrosymmetric dimeric zinc complex involving thiosalicylate ligands shows each zinc atom coordinated by nitrogen atoms from 1,10-phenanthroline (B135089) and oxygen and sulfur atoms from the thiosalicylate ligands in a distorted octahedral geometry. researchgate.net

Copper(II) complexes with S,O-tetradentate ligands derived from thiosalicylic acid with alkylene bridges have been synthesized, and their structures were characterized by spectroscopic methods. researchgate.net

In complexes formed from the in situ generated 2,2'-thiodibenzoic acid, metal ions can be coordinated to the carboxylate oxygen atoms in a monodentate fashion. researchgate.net

The coordination modes observed include monodentate coordination through the sulfur atom with a free carboxylic acid, monodentate coordination of the carboxylate anion together with sulfur coordination, and bidentate coordination involving both sulfur and oxygen. cranfield.ac.uk Polymeric complexes can also form, with monodentate or bidentate carboxylate binding along with sulfur coordination. cranfield.ac.uk

Applications of Thiosalicylic Acid-Metal Complexes

Metal complexes of thiosalicylic acid and its derivatives have shown promise in various applications, particularly in catalysis and the stabilization of metal nanoparticles.

Catalytic Applications

Metal complexes, including those derived from ligands like thiosalicylic acid, are explored for their catalytic properties in various organic transformations. mdpi.comacs.org The ability of thiosalicylic acid to coordinate to different metal centers provides opportunities for designing catalysts with specific activities. While the search results did not provide specific examples of thiosalicylic acid metal complexes being used as catalysts within the provided snippets, the broader context of metal-organic frameworks (MOFs) synthesized using dithiosalicylic acid suggests potential catalytic applications in areas like gas storage and catalysis. guidechem.com Additionally, the review mentioning the coordination chemistry of the thiosalicylate ligand also summarizes its applications in materials chemistry, which can include catalysis. rsc.orgresearchgate.net

Stabilization of Metal Nanoparticles

Thiosalicylic acid has been successfully employed in the synthesis and stabilization of metal nanoparticles, particularly noble metal nanoparticles like silver and gold. researchgate.netmedchemexpress.comsigmaaldrich.comscirp.orgmdpi.comkemdikbud.go.idnih.govugm.ac.idscirp.org The presence of both thiol and carboxylate functional groups makes it an effective stabilizing agent. researchgate.netscirp.orgscirp.org

Thiosalicylic acid can act as a dual-function agent in the synthesis of metal nanoparticles, serving as both a reducing agent and a capping agent. researchgate.netscirp.orgkemdikbud.go.idugm.ac.idscirp.org In the synthesis of silver nanoparticles, the carboxylate group is indicated to be involved in the reduction of Ag+ ions, while the thiol (-SH) group is involved in capping the nanoparticles, preventing aggregation and providing stability. researchgate.netscirp.orgscirp.org This bifunctional role simplifies the synthesis process compared to conventional methods that require separate reducing and capping agents. researchgate.netscirp.orgscirp.orgscirp.org Studies have evaluated different synthesis methodologies, such as direct heating, photochemical, and microwave dielectric treatment, with microwave irradiation found to be suitable for achieving small, stable silver nanoparticles. researchgate.netscirp.orgscirp.org Thiosalicylic acid has also been used as a stabilizing agent in the synthesis of gold nanoparticles, resulting in photoluminescent nanoparticles with low aggregation. nih.gov

Impact on Nanoparticle Size and Stability

Thiosalicylic acid plays a significant role in controlling the size and enhancing the stability of metal nanoparticles, particularly silver (Ag) and gold (Au) nanoparticles, through its bifunctional nature scirp.orgresearchgate.netnih.gov. Thiosalicylic acid possesses both a thiol (-SH) group and a carboxyl (-COOH) group, allowing it to act as both a reducing agent and a capping agent during nanoparticle synthesis scirp.orgresearchgate.netscirp.org.

As a capping agent, the thiol group of thiosalicylic acid has a strong affinity for the surface of metal nanoparticles, forming a protective layer that prevents aggregation scirp.orgresearchgate.netscirp.orgmdpi.com. This capping action is crucial for maintaining a small particle size and a narrow size distribution researchgate.netscirp.org. The carboxyl group can also be involved in the reduction of metal ions, such as Ag⁺, initiating the nanoparticle formation process scirp.orgresearchgate.netscirp.org.

Research has investigated the effect of different synthesis methodologies using thiosalicylic acid on the size and stability of silver nanoparticles. Three methods – direct heating, photochemical treatment, and microwave dielectric treatment – were evaluated. Microwave irradiation was found to be particularly effective in yielding silver nanoparticles with a hydrodynamic diameter of approximately 10 nm scirp.orgresearchgate.netscirp.org. This suggests that the synthesis method, in conjunction with the stabilizing presence of thiosalicylic acid, significantly impacts the final particle size.

Another study highlighted thiosalicylic acid as a stabilizer in the synthesis of silver nanoparticles, resulting in spherical particles with an average size of 8 nm encyclopedia.pubmdpi.com. This was compared to other stabilizers, such as poly(N-vinyl-2-pyrrolidone) (PVP), which yielded larger particles (15 nm) encyclopedia.pubmdpi.com. The ability of thiosalicylic acid to produce smaller nanoparticles underscores its effectiveness as a capping agent.

Furthermore, thiosalicylic acid has been utilized to stabilize gold nanoparticles, resulting in photoluminescent nanoparticles of varying sizes with low aggregation nih.gov. The stabilization by the thiol group contributes to the water solubility and stability of these gold nanoparticles nih.gov.

The concentration of thiosalicylic acid relative to the metal ions can also influence nanoparticle formation and stability. For silver nanoparticles synthesized with thiosalicylic acid, nanoparticle formation is favored within specific mole ratios of TSA to AgNO₃ (1:0.25 to 1:2). Ratios outside this range can lead to aggregation or precipitation scirp.org.

The mechanism involves the -COO⁻ group in the reduction of Ag⁺ and the -SH group in the capping of the nanoparticles scirp.orgresearchgate.netscirp.org. This dual functionality allows thiosalicylic acid to control both the nucleation and growth phases of nanoparticle synthesis, thereby influencing the final size and preventing aggregation, which is essential for long-term stability scirp.orgmdpi.com.

The stability conferred by thiosalicylic acid capping is important for the potential applications of these nanoparticles. For instance, stable silver nanoparticles synthesized with thiosalicylic acid have shown potential in catalytic applications fortunejournals.com.

While specific detailed data tables comparing particle sizes across various conditions using thiosalicylic acid were not extensively available in the search results, the findings consistently indicate that thiosalicylic acid acts as an effective stabilizing agent, contributing to the formation of smaller and more stable metal nanoparticles compared to some other methods or stabilizers. The synthesis method and the ratio of thiosalicylic acid to metal precursor are key factors influencing the resulting nanoparticle size and stability.

| Nanoparticle Type | Stabilizer/Method | Average Particle Size (approx.) | Key Finding | Source |

| Silver Nanoparticles | Thiosalicylic acid (Microwave method) | 10 nm | Microwave irradiation most suitable for achieving this size. | scirp.orgresearchgate.netscirp.org |

| Silver Nanoparticles | Thiosalicylic acid | 8 nm | Produced smaller particles compared to PVP (15 nm). | encyclopedia.pubmdpi.com |

| Silver Nanoparticles | PVP | 15 nm | Larger particle size compared to using thiosalicylic acid as stabilizer. | encyclopedia.pubmdpi.com |

| Gold Nanoparticles | Thiosalicylic acid | Varying sizes | Stabilized, photoluminescent, low aggregation. | nih.gov |

Spectroscopic and Analytical Investigations

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in thiosalicylic acid and studying their vibrational modes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is widely used to characterize thiosalicylic acid and its derivatives. The IR spectrum of thiosalicylic acid exhibits characteristic absorption bands corresponding to its key functional groups: the carboxylic acid and the thiol group, as well as the aromatic ring vibrations. For instance, the FT-IR spectrum of thiosalicylic acid shows a strong band around 1633 cm⁻¹ and a weaker band at 1461 cm⁻¹, which can be assigned to the symmetric and antisymmetric stretching vibrations of the carboxylate group (COO⁻) when thiosalicylic acid acts as a capping agent in nanoparticle synthesis. scirp.org A weak band observed at 1576 cm⁻¹ is attributed to the C=C stretching vibrations of the aromatic ring. scirp.org IR spectroscopy has also been employed to characterize metal complexes formed with S-alkyl derivatives of thiosalicylic acid, confirming the coordination of the ligands to the metal ion through sulfur and oxygen donor atoms. researchgate.net In situ infrared spectroscopic analysis has been used to investigate the adsorption of aromatic carboxylic acids, including thiosalicylic acid, onto metal oxide surfaces from aqueous solutions. sigmaaldrich.comsigmaaldrich.com

Raman Spectroscopy, including Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary vibrational information to IR spectroscopy. Surface-Enhanced Raman Scattering (SERS), a technique that significantly enhances Raman signals of molecules adsorbed on noble metal surfaces, has been particularly useful in studying the adsorption behavior of thiosalicylic acid.

SERS investigations of thiosalicylic acid adsorbed on activated gold electrodes have been conducted to understand its self-assembly and electrochemical behavior. ingentaconnect.compku.edu.cn These studies have shown that the SERS spectra of thiosalicylic acid self-assembled monolayers are influenced by pH, with certain peak intensities decreasing as pH increases. ingentaconnect.compku.edu.cn Optimal EC-SERS signals were obtained under specific potential and time conditions. ingentaconnect.compku.edu.cn The adsorption of thiosalicylic acid on activated silver electrodes has also been investigated using SERS, revealing that the enhancement effect is dependent on concentration and pH. researching.cnnih.govresearchgate.net The optimal conditions for SERS enhancement on silver were found to be 1 x 10⁻³ mol·L⁻¹ at pH 4. researching.cnnih.govresearchgate.net At higher concentrations, the enhancement effect decreased due to steric hindrance. researching.cnnih.govresearchgate.net The S-Ag peak position remained relatively consistent with TSA adsorption, but its intensity was significantly affected by pH. researching.cnnih.govresearchgate.net Studies suggest that thiosalicylic acid adsorbs onto the active silver surface via the sulfhydryl group. researching.cnnih.gov Competitive adsorption with hydroxide (B78521) ions under strong basic conditions can lead to a lack of SERS activity. researching.cnnih.gov Theoretical studies have also investigated the Raman spectra of thiosalicylic acid coordinated with quantum dots, showing that the Raman spectra of the carboxylate group are enhanced in these systems compared to free thiosalicylic acid. nih.gov

Electronic Spectroscopy

Electronic spectroscopy, such as Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within the thiosalicylic acid molecule, which can be affected by its chemical environment and interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to monitor reactions involving thiosalicylic acid and to investigate its interactions with other substances. For example, UV-Vis spectroscopy has been used to monitor the formation of silver nanoparticles synthesized using thiosalicylic acid as both a reducing and capping agent. scirp.orgresearchgate.netscirp.org The formation of nanoparticles is indicated by the presence of a surface plasmon band, typically around 420 nm for silver nanoparticles. researchgate.netscirp.org The absence of a band at 275 nm indicates the absence of Ag⁺/Ag²⁺ ions. scirp.org UV-Vis absorption spectroscopy has also been employed to study the binding interaction between derivatives of thiosalicylic acid and proteins like human serum albumin (HSA). kg.ac.rs Changes in the UV absorption of HSA upon addition of the thiosalicylic acid derivative suggest minor conformational changes in the protein. kg.ac.rs UV-Vis measurements have also been used in computational and experimental investigations of the ionization sequence of thiosalicylic acid. marquette.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and purity of organic compounds like thiosalicylic acid by providing detailed information about the arrangement of atoms and their connectivity. Both ¹H and ¹³C NMR spectroscopy are valuable for the characterization of thiosalicylic acid and its derivatives.

¹H NMR spectra of thiosalicylic acid and its derivatives show characteristic signals for the aromatic protons, the carboxylic acid proton, and the thiol proton. medchemexpress.comrsc.orgchemicalbook.com The chemical shifts and coupling patterns of these signals provide structural confirmation. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. rsc.org NMR spectroscopy has been used to characterize newly synthesized S-alkyl derivatives of thiosalicylic acid and their corresponding metal complexes, confirming their structures and coordination modes. researchgate.netresearchgate.net NMR has also been utilized in computational and experimental studies examining the ionization sequence of thiosalicylic acid. marquette.edu

Mass Spectrometry (MS) and GC-MS

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are analytical techniques used to determine the molecular weight of thiosalicylic acid and its fragmentation pattern, which aids in identification and structural elucidation. GC-MS is particularly useful for analyzing volatile or semi-volatile derivatives of thiosalicylic acid.

X-ray Diffraction Studies

X-ray diffraction (XRD) is a powerful technique used to determine the atomic and molecular structure of crystalline materials. By analyzing the angles and intensities of diffracted X-rays, researchers can elucidate the arrangement of atoms within a crystal lattice.

Single Crystal X-ray Diffraction for Structural Elucidation

Single crystal X-ray diffraction is particularly valuable for obtaining precise three-dimensional structural information about a molecule in its crystalline state. Studies utilizing single crystal X-ray diffraction have been conducted on thiosalicylic acid and its derivatives to understand their molecular geometry and intermolecular interactions.

In crystalline thiosalicylic acid, the molecules form hydrogen-bonded dimers through their carboxylic acid groups. Additionally, the S-H groups participate in the formation of an infinite S-H···S-H···S-H hydrogen-bond chain within the crystal structure. This chain runs in a specific crystallographic direction, with an observed S···S distance of 3.986 Å. researchgate.net The molecular structure reveals a coplanar geometry for the S-butyl derivative of thiosalicylic acid in its crystalline form, crystallizing in a monoclinic crystal system with a P21/c space group. researchgate.net

Single crystal X-ray diffraction has also been applied to characterize metal complexes formed with thiosalicylic acid. For instance, studies on dimeric rhodium(III) and ruthenium(II) thiosalicylate complexes, [LM(tsal)]₂, where L and M represent specific ligands and metals, have revealed the presence of a thiolate-bridged M₂(μ-S)₂ unit. waikato.ac.nz The crystal structure of a copper(II) complex containing an S-isobutenyl derivative of thiosalicylic acid has also been confirmed by single-crystal X-ray structure analysis. researchgate.net These studies highlight the ability of thiosalicylic acid to act as a ligand and form well-defined coordination complexes.

X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of elements within a material. eag.com XPS can distinguish between different oxidation states of an element by measuring the binding energies of core electrons. eag.com

XPS has been employed in studies involving thiosalicylic acid, particularly when it is used in the synthesis or modification of materials. For example, XPS was used to characterize the morphology and composition of thiosalicylic acid-capped CdTe quantum dots, providing information about the elements present and their chemical environments. rsc.org In another application, XPS analyses were conducted to study the selective depression effect of thiosalicylic acid in the flotation process of aegirite and specularite, helping to understand how TSA interacts with the mineral surfaces. murdoch.edu.au XPS spectra have also been presented in studies investigating chromium deposits electroplated in trivalent chromium baths containing thiosalicylic acid, providing insights into the composition and chemical states of elements in the deposited layers. researchgate.net

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), measure changes in the physical and chemical properties of a material as a function of increasing temperature or time. TGA specifically measures the mass loss of a sample as it is heated, providing information about its thermal stability and decomposition pathways.

Thermogravimetric analysis has been used to characterize thiosalicylic acid and materials modified with it. For instance, TGA was utilized in the characterization of a thiosalicylic acid-modified Amberlite XAD-2 resin, providing information about its thermal behavior. rsc.org, rsc.org, capes.gov.br TGA has also been applied in the study of thiosalicylate ionic liquids to determine their decomposition temperatures and thermal stability. ias.ac.in The thermal decomposition of complexes formed between Co(II), Ni(II), and Zn(II) ions with thiosalicylic acid has been investigated using TGA, revealing the stages of pyrolysis and the final metal oxide products. akjournals.com In the synthesis of silver nanoparticles capped with thiosalicylic acid, TGA was used to substantiate the capping around the nanoparticles. scirp.org, researchgate.net Additionally, TGA, along with Differential Thermal Analysis (DTA), was used to characterize thiosalicylic acid functionalized silica (B1680970) gel. researchgate.net

Based on thermal analysis studies of Co(II), Ni(II), and Zn(II) thiosalicylates, the thermal stability sequence was observed as Co(II) ≤ Ni(II) < Zn(II). akjournals.com

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as Cyclic Voltammetry (CV), are used to study the electrochemical behavior of a substance by measuring the current response as the potential is varied. These techniques can provide information about redox processes, reaction kinetics, and diffusion properties.

Cyclic voltammetry has been widely used to investigate the electrochemical behavior of thiosalicylic acid at various electrodes. Studies have examined the behavior of thiosalicylic acid at controlled-growth mercury drop electrodes, gold electrodes, and carbon electrodes. tandfonline.com, tandfonline.com CV has been used to study peak current intensities and peak potentials in relation to parameters such as pH, scan rate, and analyte concentration. tandfonline.com, tandfonline.com The electrode activity of thiosalicylic acid is primarily attributed to the oxidation of its sulfhydryl group. tandfonline.com, tandfonline.com The observed currents are often diffusion-controlled. tandfonline.com, tandfonline.com

Electrochemical studies using CV have also been conducted on complexes of thiosalicylic acid with metal ions, such as Cu(II). tandfonline.com, tandfonline.com These studies have shown that the formation of complexes can significantly increase the sensitivity of determination methods. tandfonline.com, tandfonline.com Modified electrodes have been developed and studied using cyclic voltammetry to enhance the detection of thiosalicylic acid. For example, the voltammetric behavior of thiosalicylic acid at a cationic surfactant modified glassy carbon electrode has been investigated, showing enhanced peak current and lowered peak potential in the presence of the surfactant. researchgate.net, researchgate.net The electrochemical process in this case was observed to be adsorption-controlled, irreversible, and involves a one-electron oxidation. researchgate.net Another study utilized a γ-Fe₂O₃ nanoparticles and clay composite carbon electrode for the detection of thiosalicylic acid, demonstrating enhanced sensitivity and electrocatalytic behavior. iaea.org, semanticscholar.org

Cyclic voltammetry, along with square wave voltammetry (SWV), has been used to study the electrooxidation of thiosalicylic acid at different modified electrodes, including γ-Fe₂O₃-CPE, clay-CPE, and γ-Fe₂O₃/clay-CPE. iaea.org Parameters affecting peak enhancement, such as pH, modifier amount, accumulation time, scan rate, and concentration, have been studied using these techniques. iaea.org Electrochemical surface-enhanced Raman scattering (EC-SERS) combined with electrochemical methods has also been used to investigate self-assembled monolayers of thiosalicylic acid adsorbed on activated gold electrodes. pku.edu.cn

The electrochemical oxidation mechanism of thiosalicylic acid on activated glassy carbon electrodes has also been a subject of study using electrochemical techniques. sciengine.com

Here is a table summarizing some data points related to the electrochemical analysis of thiosalicylic acid:

| Electrode Type | Technique Used | Key Finding | Citation |

| Controlled-growth mercury drop, gold, carbon | Cyclic Voltammetry (CV), EQCM | Electrode activity primarily due to -SH oxidation; diffusion-controlled currents. Increased sensitivity with Cu(II) complex formation. | tandfonline.com, tandfonline.com |

| Cationic surfactant modified glassy carbon | CV, Linear Sweep Voltammetry, Differential Pulse Voltammetry | Enhanced peak current, lowered peak potential; adsorption-controlled, irreversible, one-electron oxidation. | researchgate.net, researchgate.net |

| γ-Fe₂O₃ nanoparticles and clay composite carbon | CV, Square Wave Voltammetry (SWV) | Enhanced sensitivity and electrocatalytic behavior for TSA detection. | iaea.org, semanticscholar.org |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for probing the molecular properties of thiosalicylic acid at an atomic level. These calculations can determine optimized geometries, electronic charge distributions, and energy landscapes, providing a theoretical basis for understanding its behavior.

Density Functional Theory (DFT) Calculations

DFT calculations have been widely applied to study thiosalicylic acid and its derivatives marquette.eduacs.orgresearchgate.netnih.gov. These calculations are particularly useful for investigating the electronic structure and relative stabilities of different conformers and ionized species marquette.edu. For instance, DFT has been used to analyze the sequence of ionization of the thiol and carboxylic acid groups in thiosalicylic acid marquette.edu. Studies have also employed DFT to examine the interaction of thiosalicylic acid with metal centers in coordination complexes researchgate.netnih.gov. DFT calculations can provide details about bond lengths, angles, and vibrational frequencies, aiding in the interpretation of experimental spectroscopic data nih.gov.

Ab Initio Calculations

Ab initio methods, which are based on first principles of quantum mechanics, offer a rigorous approach to studying molecular systems nih.goviitk.ac.in. These calculations, while computationally more demanding than DFT for larger systems, can provide highly accurate information about electronic states and potential energy surfaces nih.goviitk.ac.in. Ab initio calculations have been used in conjunction with DFT to investigate the properties and reactivity of molecules, including those with sulfur atoms marquette.eduresearchgate.net. Studies on related systems like salicylic (B10762653) acid have utilized ab initio methods to explore conformational preferences and proton transfer processes nih.goviitk.ac.in.

Conformational Analysis and Intramolecular Interactions

The presence of both thiol and carboxylic acid groups in the ortho position allows for various conformations and significant intramolecular interactions within the thiosalicylic acid molecule marquette.eduacs.orgnih.govtandfonline.com. Computational studies are essential for mapping the potential energy surface and identifying stable conformers.

Acidity Sequence of Thiol and Carboxylic Acid Groups

The relative acidity of the thiol (-SH) and carboxylic acid (-COOH) groups in thiosalicylic acid is a subject of theoretical and experimental investigation marquette.edu. Computational studies, particularly using DFT, have analyzed the sequence of deprotonation marquette.edu. Some computational and experimental investigations on thiosalicylic acid suggest that the thiol group displays more acidic character than the carboxylic acid, potentially due to the formation of intramolecular hydrogen bonding between the thiolate and carboxylic acid marquette.edu. However, these computational observations can sometimes appear to contradict experimental X-ray crystallography results, where the traditional ionization sequence might be observed in related aliphatic molecules marquette.edu. DFT analysis of mono deprotonated thiosalicylic acid in water suggests that the carboxylic acid/thiolate pair is the most stable isomer of singly ionized thiosalicylic acid marquette.edu.

Intermolecular Interactions and Supramolecular Chemistry

Beyond individual molecules, theoretical studies also shed light on how thiosalicylic acid interacts with other molecules, leading to supramolecular assemblies researchgate.netnih.govmdpi.com. These interactions are crucial for understanding its behavior in different environments, including solutions and crystal structures.

Computational methods are used to analyze intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces acs.orgrsc.org. In crystal structures, thiosalicylic acid molecules can form centrosymmetric dimers linked by intermolecular O-H···O hydrogen bonds between carboxylic groups acs.orgnih.gov. Additionally, these dimers can be linked by S-H···S hydrogen bonds, forming supramolecular chains acs.org. Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular contacts in crystal structures, revealing the dominance of certain interactions like H···H contacts, alongside contributions from H···O and C···H interactions rsc.org.

Theoretical studies have also explored the interactions of thiosalicylic acid derivatives with biomolecules like DNA and proteins (e.g., human serum albumin) using techniques like molecular docking tandfonline.commdpi.comsciforum.net. These studies predict binding sites and the nature of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions tandfonline.com. Supramolecular analysis can reveal how thiosalicylic acid ligands in metal complexes interact with the phosphate (B84403) backbone, nucleobases, and sugar units of DNA mdpi.com.

Hydrogen Bonding Networks in Crystal Structures

The crystal structures of thiosalicylic acid and its derivatives are significantly influenced by hydrogen bonding interactions. Studies have explored the presence and interplay of both intra- and intermolecular hydrogen bonds. For instance, in the crystal structure of thiosalicylic acid, centrosymmetric dimers are formed through equivalent O-H···O hydrogen bonds between carboxylic groups. acs.org These interactions are often described using graph-set assignments, such as the R₂²(8) motif for the carboxylic acid dimers. acs.org Computational methods, including Natural Bond Orbital (NBO) analysis, Symmetry-Adapted Perturbation Theory (SAPT), Quantum Theory of Atoms in Molecules (QTAIM), and Electron Localization Function (ELF), have been applied to analyze these hydrogen bonds and their mutual influence. researchgate.net Research indicates a slight mutual influence between inter- and intramolecular hydrogen bonds, but their frequent coexistence in crystal structures highlights their importance. researchgate.net The strength and directionality of interactions like the S-H···S hydrogen bond in mercaptobenzoic acid isomers have been investigated using charge density analysis and topological features of electron density. researchgate.net

Co-crystal Formation and Analysis

Computational approaches are valuable tools for predicting and analyzing the formation of co-crystals involving thiosalicylic acid or its derivatives. These methods often focus on identifying favorable intermolecular interactions, primarily hydrogen bonding, between the co-crystal components. nih.govacs.org Algorithms compare the likelihood of hydrogen bond formation between the active pharmaceutical ingredient (API) and the coformer versus self-association. acs.org Computational techniques, such as those based on molecular electrostatic potential surfaces (MEPS), are used to identify potential interaction sites and predict electrostatic interactions that drive co-crystal formation. nih.govacs.org While computational predictions can suggest potential co-crystal formations, experimental validation remains crucial as the number of experimentally confirmed co-crystals can be significantly lower than predicted hits. acs.org

Computational Modeling of Biological Interactions

Computational modeling techniques, particularly molecular docking and molecular dynamics simulations, are employed to investigate the interactions of thiosalicylic acid derivatives with biological targets, such as proteins.

Molecular Docking Simulations

Molecular docking simulations are widely used to predict the binding modes and affinities of thiosalicylic acid derivatives to target proteins. tandfonline.comnih.govsciforum.netkg.ac.rskg.ac.rs These simulations help to identify the most favorable binding poses and the key amino acid residues involved in the interactions. sciforum.netsciforum.net Studies on S-alkyl derivatives of thiosalicylic acid have utilized docking to evaluate their potential as inhibitors of enzymes like cyclooxygenase (COX-1 and COX-2). sciforum.net Docking results can indicate that specific derivatives, such as S-butyl derivatives, show significant binding interactions with the active sites of these enzymes. sciforum.net Molecular docking has also been applied to study the binding of thiosalicylic acid derivatives to human serum albumin (HSA), helping to identify binding sites and the nature of interactions, including hydrogen bonds and hydrophobic interactions. tandfonline.comnih.govsciforum.netkg.ac.rskg.ac.rs

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior and stability of complexes formed between thiosalicylic acid derivatives and biological molecules. tandfonline.comnih.govdaneshyari.com These simulations can track the movement of atoms over time, allowing for the study of conformational changes in proteins upon ligand binding and the stability of the resulting complexes. tandfonline.comnih.gov MD simulations have been used in conjunction with docking studies to investigate the interaction between S-isoalkyl derivatives of thiosalicylic acid and HSA, demonstrating the formation of stable ligand-HSA complexes and identifying the leading forces in bonding, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions. tandfonline.comnih.gov MD simulations can also help to understand the influence of ligands on the structural properties of proteins, such as changes in α-helix content.

Binding Site Identification (e.g., Human Serum Albumin)

Computational methods, particularly molecular docking and dynamics, are instrumental in identifying the specific binding sites of thiosalicylic acid derivatives on proteins like human serum albumin (HSA). Studies have consistently shown that S-isoalkyl derivatives of thiosalicylic acid bind to Sudlow site I, located in domain IIA of HSA. tandfonline.comnih.govsciforum.netkg.ac.rskg.ac.rs Molecular docking results, often validated by experimental spectroscopic methods, confirm this binding site. sciforum.netkg.ac.rskg.ac.rs The binding pocket within subdomain IIA is typically characterized as a cavity composed mostly of non-polar amino acid residues, with interactions involving both hydrophobic forces and hydrogen bonds. sciforum.net Computational analysis of binding free energy can further support the preference of ligands for subdomain IIA over other potential binding sites.

Studies on Aromaticity and Electronic Properties

Influence of Coordination on Ligand Ring Current

Theoretical and computational studies play a crucial role in understanding the electronic structure and properties of ligands upon coordination to metal centers. For thiosalicylic acid (TSA), a versatile ligand capable of coordinating through its thiol sulfur and/or carboxylate oxygen atoms, computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the effects of coordination on its aromatic ring system.

The aromatic ring current is a fundamental property of cyclic, conjugated molecules that is directly related to their aromaticity. Changes in electron delocalization within the aromatic ring upon coordination can significantly alter this ring current. Computational techniques such as the calculation of Nucleus-Independent Chemical Shifts (NICS) and the analysis of calculated NMR chemical shifts are powerful tools for probing these changes. A more negative NICS value typically indicates greater aromaticity and a stronger diatropic ring current, while less negative or positive values suggest reduced aromaticity or even antiaromaticity. Similarly, changes in the chemical shifts of aromatic protons in the calculated NMR spectra can serve as indicators of modifications in the ring current. For instance, downfield shifts for protons outside the ring and upfield shifts for protons inside the ring are characteristic of a strong diatropic ring current.

Studies involving thiosalicylic acid complexes have utilized DFT to estimate contributions to stabilization, which can be indirectly related to electronic structure changes upon coordination core.ac.uk. The chemical shift of specific protons, such as H3 in coordinated thiosalicylic acid, has been noted as being influenced in computational studies, suggesting a perturbation of the ring current core.ac.uk. The coordination modes of thiosalicylic acid, which can involve the thiolate sulfur, the carboxylate oxygen, or both, depending on the metal center and reaction conditions, are key factors influencing the electronic distribution within the ligand cranfield.ac.ukrsc.orgdoi.org. Different coordination geometries and the electronic nature of the metal ion can lead to varying degrees of electron withdrawal or donation, thereby impacting the electron density in the aromatic ring and, consequently, the ring current.

Computational studies on related aromatic systems and ligands have demonstrated the sensitivity of NICS values and NMR chemical shifts to the coordination environment, including the type of metal, oxidation state, and co-ligands researchgate.netnih.gov. While specific detailed data tables quantifying the precise changes in NICS or ring current values for a wide range of thiosalicylic acid complexes were not extensively detailed in the immediate search results, the application of these computational methods to thiosalicylic acid systems confirms the potential for coordination to significantly influence the ligand's electronic structure and aromatic character. The analysis of calculated NMR parameters, such as the chemical shifts of aromatic protons, serves as a primary method to assess the impact of coordination on the ligand ring current in theoretical studies core.ac.ukcranfield.ac.ukresearchgate.net.

Detailed research findings in this area often involve comparing the calculated electronic properties of the free thiosalicylic acid ligand with those of its metal complexes. These comparisons can highlight shifts in electron density and provide insights into how the coordination interaction modifies the aromatic ring current.

Below is an illustrative table representing the type of data that would typically be generated and analyzed in theoretical and computational studies investigating the influence of coordination on the ligand ring current of thiosalicylic acid:

| Metal Ion | Coordination Mode(s) | Computational Method | Metric for Ring Current Analysis | Observed Effect on Ring Current (vs. Free Ligand) | Key Findings/Notes |

| Example M1 | S-coordination | DFT (e.g., B3LYP) | NICS(0), Aromatic Proton Chemical Shifts | Moderate decrease in ring current | Electron withdrawal by metal center via sulfur. |

| Example M2 | O,O'-chelation | DFT (e.g., PBE0) | NICS(0), NICS(1), Chemical Shielding Tensors | Slight increase in ring current | Electron donation from metal to ring. |

| Example M3 | S,O-chelation | DFT (various functionals) | Aromatic Proton Chemical Shifts, Ring Current Maps | Significant perturbation, depends on metal and geometry | Complex interplay of S and O coordination effects. |

| Example M4 | Bridging (S and O) | Ab initio methods | NICS scans, Bond Orders | Varied effects based on bridging mode | Delocalization across multiple metal centers. |

These computational investigations provide valuable theoretical data that complements experimental observations, such as changes in the NMR spectra of thiosalicylic acid upon complex formation. By analyzing the calculated electronic structure, researchers can gain a deeper understanding of the nature of the metal-ligand bond and its consequences for the electronic properties and reactivity of the coordinated ligand.

Advanced Applications and Research Directions

Thiosalicylic Acid in Materials Science

The incorporation of sulfur-containing compounds like thiosalicylic acid in materials science research is driven by their ability to act as dopants, reductants, and modifiers, influencing the properties of various materials mdpi.com.

Functionalized Graphene Aerogels for Energy Storage

Thiosalicylic acid has been utilized in the preparation of functionalized graphene aerogels for energy storage applications mdpi.com. In one study, thiosalicylic acid was hydrothermally treated with a graphene oxide precursor to create thiosalicylic acid-modified graphene aerogel (TGA) mdpi.com. This modification aimed to leverage the sulfur content of thiosalicylic acid to enhance the electrochemical properties of the graphene aerogel. The resulting symmetric supercapacitor using TGA as the electrode material demonstrated a specific capacitance of 236 F g⁻¹ at a current density of 1 A g⁻¹ mdpi.com. This performance highlights the potential of thiosalicylic acid in contributing additional active sites and accelerating charge transfer at the electrode-electrolyte interface in energy storage devices mdpi.com.

Surface Modification and Sensing Applications

Thiosalicylic acid can act as a stabilizing agent in the synthesis of metal nanoparticles medchemexpress.comsigmaaldrich.com. This property is relevant to surface modification and could potentially be explored for sensing applications, as the surface chemistry of nanoparticles is crucial for their performance in sensing platforms.

Chemical Biology and Medicinal Chemistry Research